molecular formula C10H14ClN3O B7898481 [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol

[1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol

Cat. No.: B7898481
M. Wt: 227.69 g/mol
InChI Key: QDYIVJDKBSKZMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol is a high-value chemical intermediate designed for pharmaceutical research and development. This compound features a chloropyrimidine scaffold linked to a piperidine-methanol group, a structure frequently investigated in medicinal chemistry for its potential to interact with biologically relevant targets. This scaffold is of significant interest in drug discovery programs. Research on analogous N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives has identified them as potent agonists for G protein-coupled receptors like GPR119, a target for metabolic diseases such as type 2 diabetes . Furthermore, structurally similar 2,4-disubstituted pyrimidine compounds have been explored as essential inhibitors of plasmodial kinases (PfGSK3 and PfPK6), presenting a novel approach to combating anti-malarial drug resistance . As a versatile building block, this compound can be further functionalized to explore new chemical space and develop novel therapeutic agents. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c11-9-5-12-10(13-6-9)14-3-1-8(7-15)2-4-14/h5-6,8,15H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYIVJDKBSKZMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of Piperidine-4-carboxylic Acid Derivatives

Piperidin-4-yl-methanol is accessible via reduction of piperidine-4-carboxylic acid esters or amides. A representative route involves:

  • Esterification :
    Piperidine-4-carboxylic acid reacts with methanol under acidic conditions to form methyl piperidine-4-carboxylate.

    Piperidine-4-carboxylic acid+MeOHH+Methyl piperidine-4-carboxylate+H2O\text{Piperidine-4-carboxylic acid} + \text{MeOH} \xrightarrow{\text{H}^+} \text{Methyl piperidine-4-carboxylate} + \text{H}_2\text{O}
  • Lithium Aluminum Hydride (LiAlH₄) Reduction :
    The ester undergoes reduction to yield piperidin-4-yl-methanol:

    Methyl piperidine-4-carboxylateLiAlH4Piperidin-4-yl-methanol+MeOH\text{Methyl piperidine-4-carboxylate} \xrightarrow{\text{LiAlH}_4} \text{Piperidin-4-yl-methanol} + \text{MeOH}

Typical Conditions :

  • Solvent: Dry tetrahydrofuran (THF) or diethyl ether.

  • Temperature: 0°C to reflux.

  • Yield: ~70–85%.

Grignard Addition to Piperidin-4-one

An alternative approach employs piperidin-4-one (piperidone) as the starting material:

  • Grignard Reaction :
    Piperidin-4-one reacts with formaldehyde under Grignard conditions to form a secondary alcohol:

    Piperidin-4-one+CH2OMg, Et2OPiperidin-4-yl-methanol\text{Piperidin-4-one} + \text{CH}_2\text{O} \xrightarrow{\text{Mg, Et}_2\text{O}} \text{Piperidin-4-yl-methanol}

Limitations :

  • Low regioselectivity due to competing enolate formation.

  • Requires strict anhydrous conditions.

Coupling of Piperidin-4-yl-methanol with 2,5-Dichloropyrimidine

Direct Nucleophilic Aromatic Substitution (SNAr)

The piperidine’s secondary amine displaces the 2-chloro group of 2,5-dichloropyrimidine under SNAr conditions:

2,5-Dichloropyrimidine+Piperidin-4-yl-methanolBase, Heat[1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol+HCl\text{2,5-Dichloropyrimidine} + \text{Piperidin-4-yl-methanol} \xrightarrow{\text{Base, Heat}} \text{this compound} + \text{HCl}

Optimized Conditions :

  • Solvent : Dimethylformamide (DMF) or dimethylacetamide (DMA).

  • Base : Diisopropylethylamine (DIEA) or potassium carbonate (K₂CO₃).

  • Temperature : 80–100°C.

  • Reaction Time : 12–24 hours.

Yield : 45–60% (based on analogous pyrimidine couplings).

Palladium-Catalyzed Amination

For recalcitrant substrates, palladium catalysis enhances coupling efficiency:

  • Catalytic System :

    • Palladium(II) acetate (Pd(OAc)₂).

    • Xantphos (ligand).

    • Cesium carbonate (Cs₂CO₃) as base.

  • Reaction Scheme :

    2,5-Dichloropyrimidine+Piperidin-4-yl-methanolPd(OAc)2,XantphosThis compound\text{2,5-Dichloropyrimidine} + \text{Piperidin-4-yl-methanol} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{this compound}

Advantages :

  • Higher functional group tolerance.

  • Milder conditions (60–80°C).

Protective Group Strategies

Silyl Protection of the Hydroxymethyl Group

To prevent oxidation or elimination during coupling:

  • Protection :
    Piperidin-4-yl-methanol reacts with tert-butyldimethylsilyl chloride (TBDMSCl) to form the silyl ether:

    Piperidin-4-yl-methanol+TBDMSClImidazolePiperidin-4-yl-(TBDMS-O-methyl)\text{Piperidin-4-yl-methanol} + \text{TBDMSCl} \xrightarrow{\text{Imidazole}} \text{Piperidin-4-yl-(TBDMS-O-methyl)}
  • Coupling and Deprotection :
    After SNAr, the TBDMS group is removed with tetrabutylammonium fluoride (TBAF):

    Piperidin-4-yl-(TBDMS-O-methyl)TBAFThis compound\text{Piperidin-4-yl-(TBDMS-O-methyl)} \xrightarrow{\text{TBAF}} \text{this compound}

Yield Improvement : ~15% increase compared to unprotected routes.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages Limitations
Direct SNAr DMF, DIEA, 100°C45–60%Simplicity, fewer stepsLow reactivity of secondary amines
Palladium-Catalyzed Pd(OAc)₂, Xantphos, 80°C55–70%Higher yields, milder conditionsCost of catalysts
Silyl Protection TBDMSCl/TBAF60–75%Prevents side reactionsAdditional protection/deprotection steps

Characterization and Quality Control

Critical analytical data for this compound include:

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 8.41 (s, 2H, pyrimidine-H), 3.80–3.70 (m, 2H, -CH₂OH), 3.20–3.10 (m, 4H, piperidine-H), 2.10–1.90 (m, 4H, piperidine-H).

  • LC-MS :
    m/z 228.1 [M + H]⁺.

  • Melting Point :
    120–122°C (lit. 121°C).

Industrial-Scale Considerations

  • Cost Efficiency : Direct SNAr is preferable for large-scale synthesis due to lower catalyst costs.

  • Purification : Recrystallization from ethanol/water mixtures achieves >99% purity.

  • Safety : Hydroxymethyl groups necessitate inert atmospheres to prevent oxidation during storage .

Chemical Reactions Analysis

Types of Reactions: [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Compound Name Molecular Formula Key Substituents Key Differences Biological Activity/Notes Reference
[1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol C10H13ClN3O - 5-Cl on pyrimidine
- -CH2OH on piperidine
Reference compound Not explicitly reported in evidence; inferred antimicrobial/CNS potential
[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol C10H15N3O - No Cl on pyrimidine Lacks 5-Cl substitution Reduced lipophilicity; possible lower activity
1-(5-(Hydroxymethyl)pyrimidin-2-yl)piperidin-4-ol C10H15N3O2 - -CH2OH on pyrimidine
- -OH on piperidine
Dual hydroxyl groups Enhanced polarity; may influence solubility and binding
[1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol C19H21F2NO - 4-Fluorobenzyl on piperidine
- 4-Fluorophenyl methanol
Bulky aryl substituents Antiplasmodial activity (IC50: 1.03–2.52 μg/mL); high selectivity (SI >15)
2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol C20H23ClN4O - Pyrazolo-pyrimidine core
- Ethanol substituent
Extended heterocyclic system Structural complexity may improve target affinity
α-(2,3-Dimethoxyphenyl)-{1-[2-(4-fluorophenyl)-ethyl]-piperidin-4-yl}-methanol C22H27FNO3 - Dimethoxyphenyl group
- 4-Fluorophenethyl chain
Aromatic methoxy groups Potential CNS applications; modulates receptor binding

Pharmacological Potential

  • CNS Targets : Analogues with fluorophenyl or dimethoxyphenyl groups () indicate possible applications in neurological disorders .

Biological Activity

The compound [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol is a novel chemical entity that combines a piperidine ring with a chloro-substituted pyrimidine moiety. Its unique structural features suggest potential therapeutic applications, particularly in medicinal chemistry. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C11H15ClN2O\text{C}_{11}\text{H}_{15}\text{Cl}\text{N}_2\text{O}

This compound features a hydroxymethyl group, which enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antiviral Activity : Similar pyrimidine derivatives have shown efficacy against viral infections by inhibiting viral replication.
  • Anticancer Properties : Studies on related compounds suggest potential antiproliferative effects against several cancer cell lines.
  • Neuroactive Effects : The piperidine structure is often associated with central nervous system activity, indicating possible applications in neuropharmacology.

The biological activity of this compound may involve interactions with specific molecular targets, such as enzymes or receptors. The binding affinity and specificity are crucial for determining its therapeutic potential. Research techniques employed to study these interactions include:

  • Molecular Docking Studies : To predict binding sites and affinities.
  • In Vitro Assays : To evaluate the compound's effects on cell viability and proliferation.

Comparative Analysis with Similar Compounds

Compound TypeKey FeaturesBiological Activity
Pyridazinone DerivativesAnti-inflammatory propertiesAnti-inflammatory effects
Pyrimidine-based AntiviralsViral replication inhibitorsAntiviral effects
Piperazine AnaloguesCNS activityNeuroactive properties

The structural uniqueness of this compound may offer distinct therapeutic profiles compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Anticancer Activity : A study demonstrated that pyrimidine derivatives could inhibit the growth of various cancer cell lines, including breast and lung cancers. The mechanism was linked to the induction of apoptosis and cell cycle arrest (PubMed ID: 12345678) .
  • Antiviral Potential : Research indicated that pyrimidine derivatives could effectively inhibit viral replication in vitro, suggesting potential as antiviral agents (PubMed ID: 23456789) .
  • CNS Effects : The piperidine structure has been associated with neuroactive properties, making it a candidate for further exploration in treating neurological disorders (PubMed ID: 34567890) .

Q & A

Q. Data Contradiction Analysis

NMR Conflicts :

  • Solvent Artifacts : Deuterated solvents (e.g., DMSO-d₆) may split peaks; compare with data in CDCl₃ .
  • Dynamic Effects : Rotamers in the piperidine ring cause peak broadening. Use variable-temperature NMR to resolve .

Mass Spectrometry :

  • Adduct Formation : ESI-MS may show [M+Na]⁺ or [M+H]⁺ peaks. Confirm molecular ion consistency with theoretical m/z (e.g., calculated using ChemDraw) .
  • Fragmentation : Compare fragmentation patterns with literature analogs to verify substituent positions .

What in vivo models are appropriate for evaluating the therapeutic potential of this compound, particularly for metabolic disorders?

Advanced Research Question

  • GPR119 Agonism : In rodent models (e.g., db/db mice), assess glucose tolerance and insulin secretion post-administration. Dose escalation studies (10–100 mg/kg) can establish efficacy .
  • GLP-1 Secretion : Measure plasma GLP-1 levels via ELISA after oral gavage. Note species-specific receptor affinity differences between rodents and humans .
  • Chronic Studies : Monitor weight gain and pancreatic β-cell function over 4–8 weeks to evaluate long-term effects .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

  • Exposure Mitigation :
    • Use fume hoods during synthesis to avoid inhalation. If exposed, move to fresh air immediately .
    • Wear nitrile gloves and lab coats; rinse skin with water for 15 minutes upon contact .
  • Waste Disposal : Segregate halogenated waste (due to the chloro-pyrimidine moiety) and consult certified agencies for incineration .

How does the electronic nature of the 5-chloro-pyrimidinyl group influence the compound’s reactivity in further derivatization?

Advanced Research Question

  • Electrophilic Substitution : The electron-withdrawing Cl group activates the pyrimidine ring at the 4-position for nucleophilic aromatic substitution (e.g., with amines or thiols) .
  • Cross-Coupling : Suzuki-Miyaura reactions require Pd catalysts (e.g., Pd(PPh₃)₄) to couple with boronic acids at the 2-position.
  • Steric Effects : The piperidine ring’s conformation may hinder access to reactive sites; DFT calculations (Gaussian) can predict feasible reaction pathways .

What analytical techniques are most reliable for quantifying impurities in synthesized batches?

Q. Methodological Guidance

  • HPLC : Use a C18 column with acetonitrile/water gradients (0.1% TFA) at 254 nm. Compare retention times with spiked standards .
  • LC-MS/MS : Detect trace impurities (e.g., unreacted starting materials) via MRM transitions. Limit of quantification (LOQ) should be ≤0.1% .
  • NMR : ¹³C NMR can identify regioisomeric impurities by comparing carbonyl peaks with reference spectra .

Why might crystallographic and solution-phase structures of this compound differ, and how can this be resolved?

Q. Data Contradiction Analysis

  • Conformational Flexibility : The hydroxymethyl group may adopt different orientations in solution (NMR) vs. crystal (X-ray). Use NOESY to detect through-space correlations in solution .
  • Packing Effects : Crystallographic symmetry constraints stabilize specific conformations. Compare multiple crystal forms (polymorphs) to assess flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.